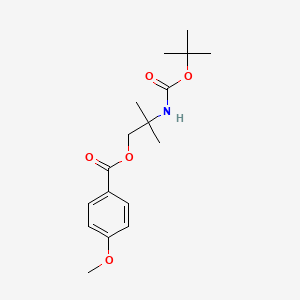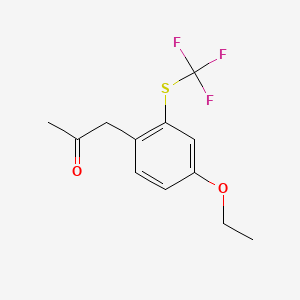
1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H13F3O2S and a molecular weight of 278.29 g/mol . This compound is characterized by the presence of an ethoxy group, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one involves several steps. One common method includes the reaction of 4-ethoxybenzaldehyde with trifluoromethylthiolating agents under specific conditions to introduce the trifluoromethylthio group. This is followed by a Friedel-Crafts acylation reaction to attach the propan-2-one moiety to the phenyl ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethylthio group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-(4-Methoxy-2-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Ethoxy-2-(trifluoromethylsulfonyl)phenyl)propan-2-one: Contains a trifluoromethylsulfonyl group instead of a trifluoromethylthio group.
1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)ethanone: Similar structure but with an ethanone moiety instead of a propan-2-one moiety. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13F3O2S |
|---|---|
Molecular Weight |
278.29 g/mol |
IUPAC Name |
1-[4-ethoxy-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H13F3O2S/c1-3-17-10-5-4-9(6-8(2)16)11(7-10)18-12(13,14)15/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
SWTQHLXLKLCPIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CC(=O)C)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]propanamide](/img/structure/B14041818.png)
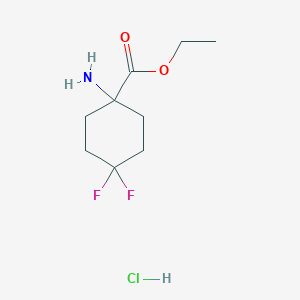
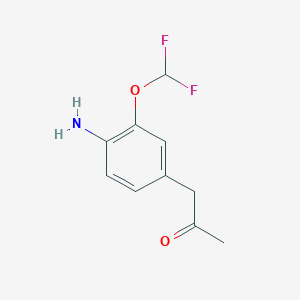
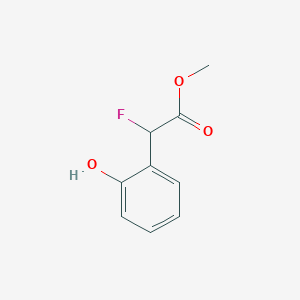
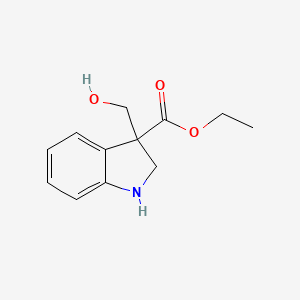
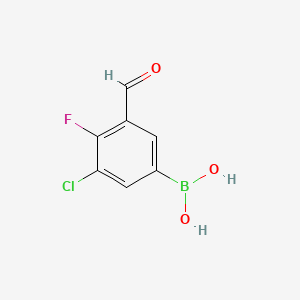
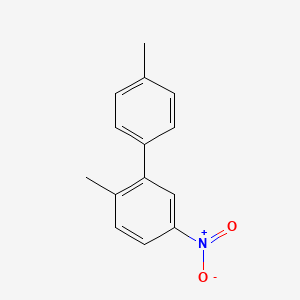
![(1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B14041855.png)
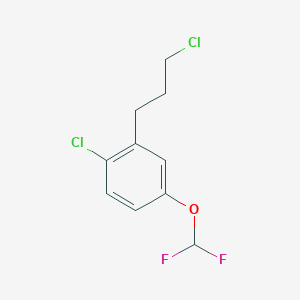

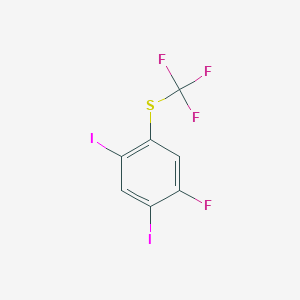
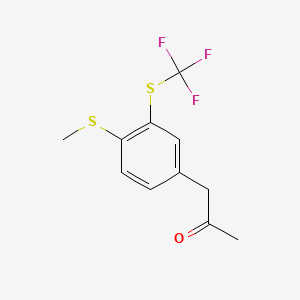
![1H-Pyrrolo[2,3-b]pyridine,6-chloro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14041886.png)
